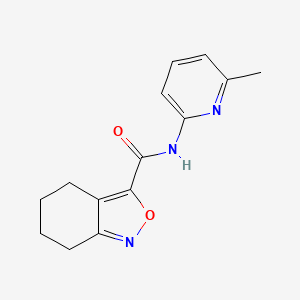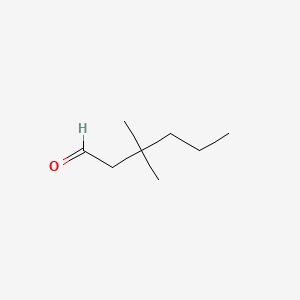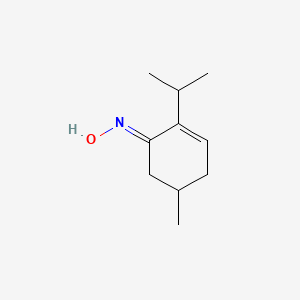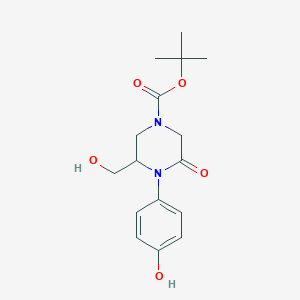
N-(6-methyl-2-pyridinyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1-Benzisoxazole-3-carboxamide,4,5,6,7-tetrahydro-N-(6-methyl-2-pyridinyl)- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisoxazole-3-carboxamide,4,5,6,7-tetrahydro-N-(6-methyl-2-pyridinyl)- typically involves the cyclization of appropriate precursors. One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot reaction .
Industrial Production Methods
Industrial production methods for this compound often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,1-Benzisoxazole-3-carboxamide,4,5,6,7-tetrahydro-N-(6-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2,1-Benzisoxazole-3-carboxamide,4,5,6,7-tetrahydro-N-(6-methyl-2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,1-Benzisoxazole-3-carboxamide,4,5,6,7-tetrahydro-N-(6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with 5-HT2A and D2 receptors, which are involved in the regulation of mood and cognition . This interaction suggests its potential use as an antipsychotic agent.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds such as 3,4,5-trisubstituted isoxazoles share a similar core structure but differ in their substituents and biological activities.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally similar due to their heterocyclic nature.
Uniqueness
The uniqueness of 2,1-Benzisoxazole-3-carboxamide,4,5,6,7-tetrahydro-N-(6-methyl-2-pyridinyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple receptors and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-9-5-4-8-12(15-9)16-14(18)13-10-6-2-3-7-11(10)17-19-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16,18) |
InChI Key |
KDZWDYWSTFVLMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C3CCCCC3=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B13796458.png)
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)







![18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]](/img/structure/B13796510.png)
![1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride](/img/structure/B13796511.png)
![2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride](/img/structure/B13796514.png)
